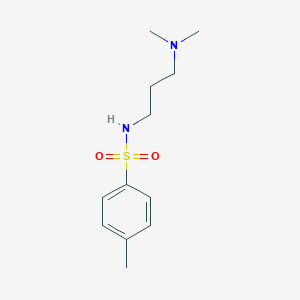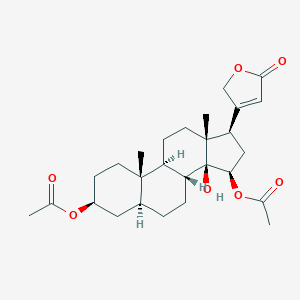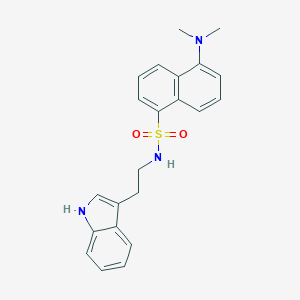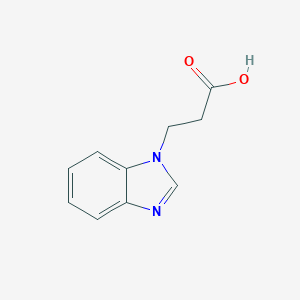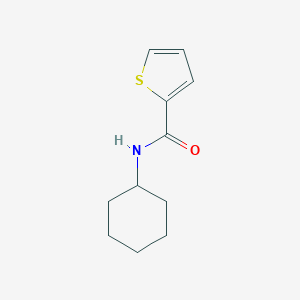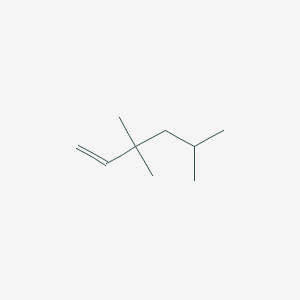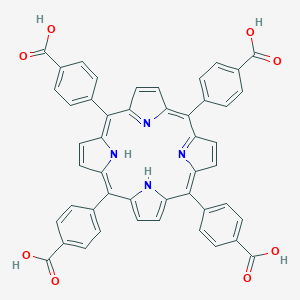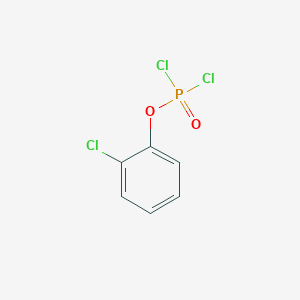
1-(2,2,2-Trifluoroethyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 1-(2,2,2-Trifluoroethyl)piperazine involves multi-step processes, often starting with basic piperazine or related compounds and incorporating trifluoromethyl or other functional groups through reactions like hydrazinolysis, trifluoroacetylation, and cyclization. Notable methods include the diastereoselective synthesis of stereochemically defined piperazines using nucleophilic addition of Ruppert-Prakash reagent (TMSCF3) and the synthesis of trifluoromethylated piperazines by one-pot reactions involving N-nosylaziridine and vinylsulfonium salts (Sánchez-Roselló et al., 2014) (Hirotaki et al., 2017).
Molecular Structure Analysis
The structure of compounds similar to 1-(2,2,2-Trifluoroethyl)piperazine has been characterized by various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. These studies confirm the presence of the trifluoromethyl group and its influence on the molecular structure, such as the equatorial position of the CF3 group in the piperazine ring, as evidenced by 1H NMR spectroscopy and X-ray photoelectron spectroscopy (Jenneskens et al., 2010).
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brain, affecting serotonin turnover and binding to serotonin receptors (Fuller, Snoddy, Mason, & Molloy, 1978).
Therapeutic Applications : Piperazine derivatives have central pharmacological activity and are used in therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti, & Costa, 2018).
Designer Drugs-of-Abuse : 1-Aryl-piperazine compounds are potential designer drugs-of-abuse, due to their psychoactive properties and easy availability (de Boer et al., 2001).
Drug Design and Patent Review : Piperazine is significant in the rational design of drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral applications. Modifications to the piperazine nucleus can lead to a variety of molecular designs with diverse therapeutic profiles (Rathi, Syed, Shin, & Patel, 2016).
Detection in Urine Analysis : Designer piperazines like 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine can be detected in urine analysis, highlighting their use as party drugs (Vorce, Holler, Levine, & Past, 2008).
Positron Emission Tomography Radiotracers : Piperazine derivatives have been studied for use in positron emission tomography (PET) radiotracers for potential oncology applications (Abate et al., 2011).
Adenosine A2a Receptor Antagonists : Piperazine derivatives have been shown to be potent and selective adenosine A2a receptor antagonists, with applications in Parkinson's disease (Vu et al., 2004).
Antifungal, Antioxidant, and Enzyme Inhibitory Activities : Piperazine derivatives with 1,2,4-triazole nucleus exhibit antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).
Synthesis and Application in Medicinal Chemistry : Piperazine compounds find applications in various fields including antihistamine, anticancer, antimicrobial, antioxidant properties, and in metal organic frameworks (Kant & Maji, 2020).
Matrix-assisted Laser Desorption/Ionization Mass Spectrometry : Piperazine-based derivatives are used for derivatization of carboxyl groups on peptides, improving ionization efficiency in mass spectrometry (Qiao et al., 2011).
Safety and Hazards
1-(2,2,2-Trifluoroethyl)piperazine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPOCAYEKCWFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429469 | |
| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13349-90-1 | |
| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



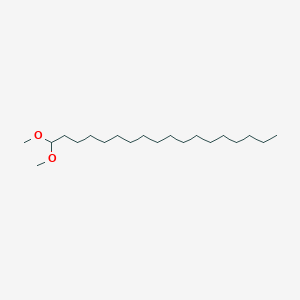

![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)

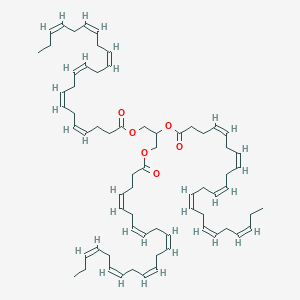
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
